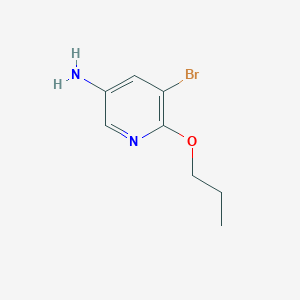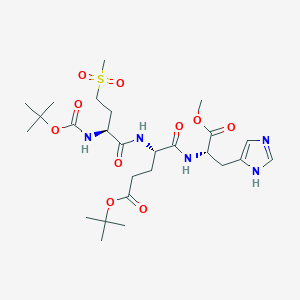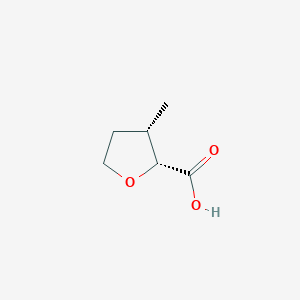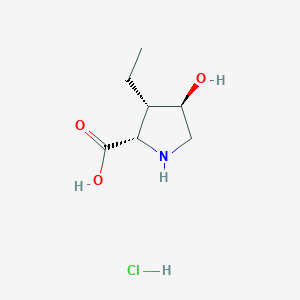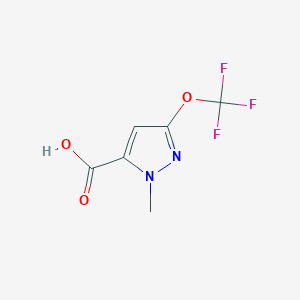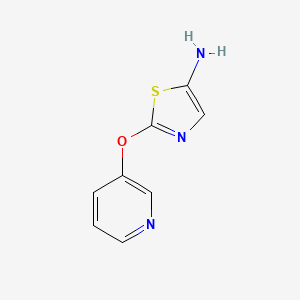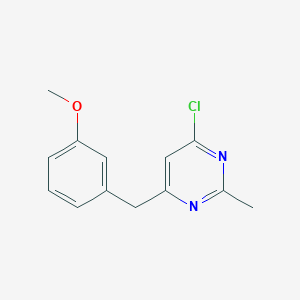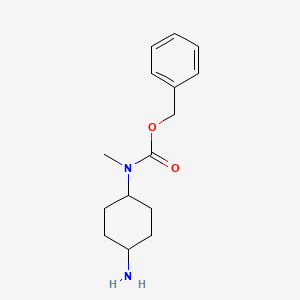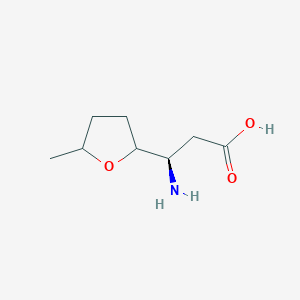
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a 5-methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane and amino acid precursors.
Formation of the Oxolane Ring: The 5-methyloxolane ring is formed through a cyclization reaction involving appropriate reagents and catalysts.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar amino group and methyl substitution but differs in the ring structure.
Methyl 3-amino-4-methylbenzoate: Contains a similar amino group and methyl substitution but has a benzene ring instead of an oxolane ring.
N-(5-methylisoxazol-3-yl)malonamide: Similar in having a methylisoxazole ring but differs in the functional groups attached.
Uniqueness
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is unique due to its chiral center and the presence of the 5-methyloxolane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6-,7?/m1/s1 |
InChI Key |
MZMKCMWLSMVQMO-YURFNIAASA-N |
Isomeric SMILES |
CC1CCC(O1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1CCC(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


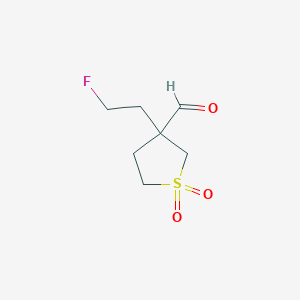
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
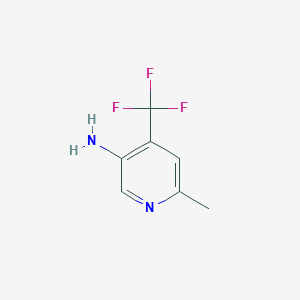
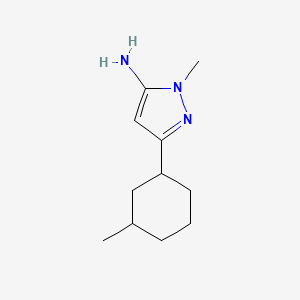
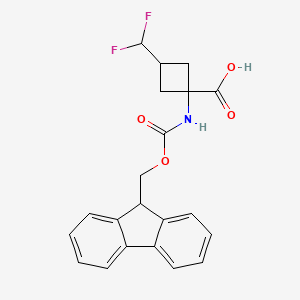
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
